![molecular formula C11H15ClO2 B14361057 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride CAS No. 91244-99-4](/img/structure/B14361057.png)
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that makes it an interesting subject for research in various fields of chemistry and biology. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, which can influence the reactivity and properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride typically involves the formation of the bicyclic core followed by functionalization at specific positions. One common method involves the Diels-Alder reaction, which forms the bicyclic structure. Subsequent steps may include oxidation and chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution with amines can form amides .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride involves its reactivity with various biological targets. The carbonyl chloride group can react with nucleophilic sites in proteins and other biomolecules, potentially leading to modifications that affect their function . The bicyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
7-Oxabicyclo[3.3.1]nonane-3-carboxylic acid: Another similar compound with a carboxylic acid group.
Uniqueness
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization . The methyl group at the 5-position also adds to its uniqueness by influencing the compound’s steric and electronic properties .
Eigenschaften
CAS-Nummer |
91244-99-4 |
|---|---|
Molekularformel |
C11H15ClO2 |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
5-methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-10-3-2-4-11(7-10,9(12)14)6-8(13)5-10/h2-7H2,1H3 |
InChI-Schlüssel |
RSOZPTGDJAJUMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(C1)(CC(=O)C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
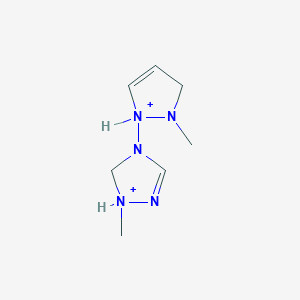
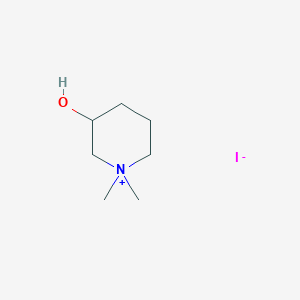
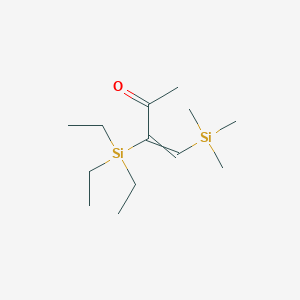
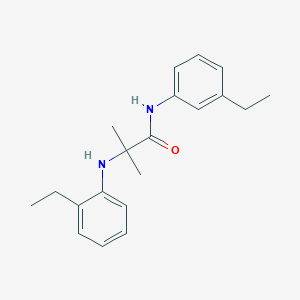

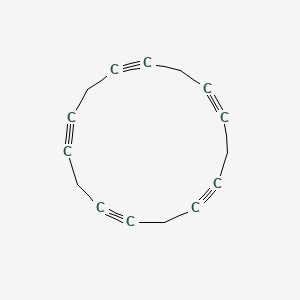
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
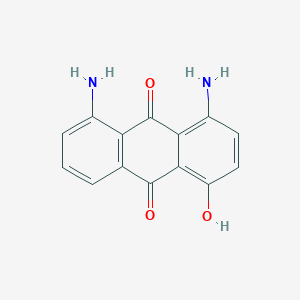
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
